6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
6-((3,5-Dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo-pyrimidinone derivative characterized by a 1-phenyl group at position 1 and a 6-((3,5-dimethoxybenzyl)thio) substituent. The 3,5-dimethoxybenzyl moiety introduces electron-donating methoxy groups, which may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-15-8-13(9-16(10-15)27-2)12-28-20-22-18-17(19(25)23-20)11-21-24(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVQNAOWKZTVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as palladium and specific solvents to facilitate the reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced forms.
Scientific Research Applications
6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of self-assembled monolayers (SAMs) for electronic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among pyrazolo-pyrimidinone derivatives include substituents at positions 1, 5, and 5. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison of Selected Pyrazolo-Pyrimidinone Derivatives
Key Observations:
Substituent Effects on Yield and Purity :
- Methoxy groups (e.g., in the target compound) may reduce reactivity during synthesis compared to electron-withdrawing groups like fluorine, as seen in lower yields for compound 15e (19%) with a 2-methoxyphenyl group .
- Fluorine-containing derivatives (e.g., 15b–15d) exhibit higher yields (44–70%) and HPLC purity (98–99%), suggesting stability under synthetic conditions .
Position 1 Modifications :
Biological Activity
The compound 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization reactions of ortho-amino esters with various nitriles. The specific compound in focus can be synthesized through a multi-step process that includes the introduction of the thioether group and the phenyl substituent. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.
Table 1: Key Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 358.43 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
Anticancer Properties
Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds within this class have been shown to inhibit tumor growth in various cancer cell lines. In particular, the compound This compound has demonstrated potent inhibitory effects against cancer cell proliferation.
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line:
- The compound was tested at varying concentrations.
- Results showed a dose-dependent inhibition of cell growth.
- Mechanistic studies revealed that it induced apoptosis and inhibited cell migration.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have also been explored. Compounds from this family have shown activity against both bacterial and fungal strains. The specific compound was evaluated for its antimicrobial efficacy using standard methods such as agar well diffusion.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 30 µg/mL |
The mechanism by which This compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of various kinases involved in cancer progression.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis or function.
Q & A
Basic: What synthetic methodologies are most effective for preparing 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction yields be optimized?
Answer:
The compound’s synthesis typically involves multistep reactions, including:
- Thioether formation : Reacting a pyrazolo[3,4-d]pyrimidinone precursor with 3,5-dimethoxybenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating the product.
Optimization strategies :- Use anhydrous solvents and inert atmospheres to avoid side reactions.
- Monitor reaction progress via TLC or HPLC to minimize over-reaction.
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of thiolating agent) to improve yields .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Answer:
Discrepancies in NMR data often arise from tautomerism or solvent effects. Methodological approaches include:
- Variable-temperature NMR : Identify tautomeric forms by observing peak splitting at low temperatures .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions .
- Comparative analysis : Cross-reference with structurally analogous pyrazolo[3,4-d]pyrimidine derivatives (e.g., 5-((4-chlorobenzyl)thio) analogs) to validate assignments .
Basic: What biological assays are suitable for initial screening of this compound’s activity?
Answer:
Prioritize assays based on structural analogs’ known activities:
- Kinase inhibition : Use enzymatic assays (e.g., EGFR or VEGFR2 kinases) with fluorescence-based ADP detection .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?
Answer:
Advanced strategies include:
- Molecular docking : Use software (AutoDock Vina) to model interactions with kinase ATP-binding pockets, guided by crystallographic data of related inhibitors .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Resistance profiling : Test against kinase mutants (e.g., T790M EGFR) to identify selectivity .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vitro studies?
Answer:
Key parameters include:
- Solubility : Determine in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
- Stability : Monitor degradation via HPLC under varying pH (3–9) and temperatures (4–37°C) .
- LogP : Estimate via reverse-phase HPLC to predict membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
Answer:
SAR design :
- Core modifications : Synthesize analogs with substituted benzylthio groups (e.g., 3,4-dichloro or nitro variants) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) using QSAR models .
- In silico screening : Virtual libraries of pyrazolo[3,4-d]pyrimidine derivatives to prioritize synthesis .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can pharmacokinetic challenges (e.g., poor bioavailability) be addressed in preclinical studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve plasma stability .
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity assays in rodents (LD₅₀ determination) .
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (data inferred from benzylthio analogs) .
Advanced: How can computational methods resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution to align in vitro IC₅₀ with in vivo dosing .
- Systems pharmacology : Integrate omics data (transcriptomics/proteomics) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
